2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-17-13-14-11-7-3-2-6-10(11)12(15-13)16-8-4-5-9-16/h2-3,6-7H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHTXDCXTGALRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 2 undergoes nucleophilic displacement reactions due to its moderate leaving-group ability.
-
Reaction with Amines :
Treatment with primary or secondary amines (e.g., benzylamine, piperidine) in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C replaces the methylsulfanyl group with an amine moiety. For example:Yields range from 50–75% depending on the nucleophile’s steric bulk.
-
Reaction with Alcohols :
In the presence of a base (e.g., K
CO
), the methylsulfanyl group is substituted by alkoxy groups (e.g., methoxy, ethoxy) under reflux conditions.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H | |||
| O | |||
| (30%) | 2-(Methylsulfinyl)quinazoline | 25°C, 6–8 hours in acetic acid | 60–70% |
| mCPBA | 2-(Methylsulfonyl)quinazoline | 0°C to room temperature, 2 hours | 85–90% |
Sulfone derivatives exhibit enhanced electrophilicity, facilitating further substitution reactions .
Reactivity of the Pyrrolidinyl Group
The pyrrolidinyl substituent at position 4 participates in ring-opening and functionalization reactions:
-
Acid-Catalyzed Ring Opening :
Under acidic conditions (e.g., HCl in ethanol), the pyrrolidinyl ring undergoes cleavage to form a secondary amine intermediate, which can react with electrophiles (e.g., acyl chlorides) . -
Alkylation/Acylation :
The nitrogen in the pyrrolidinyl group is alkylated or acylated using reagents like methyl iodide or acetic anhydride. For example:This modification alters the compound’s solubility and electronic properties .
Electrophilic Aromatic Substitution (EAS)
The quinazoline core undergoes EAS at positions 6 and 8, which are activated by the electron-donating pyrrolidinyl group:
-
Bromination :
Reaction with Br
in CHCl
introduces bromine atoms at positions 6 and 8, producing dibromo derivatives. These intermediates are useful in cross-coupling reactions (e.g., Suzuki-Miyaura) . -
Nitration :
Nitration with HNO
/H
SO
yields 6-nitro and 8-nitro derivatives, which are precursors for amine functionalities via reduction .
Cyclization Reactions
The compound serves as a building block for fused heterocycles:
-
Formation of Imidazoquinazolines :
Reaction with phenacyl chloride in ethanol leads to cyclization, forming imidazo[1,2-c]quinazoline derivatives via intermediate quinazolinium salts . -
Thiazole Fusion :
Treatment with chloroacetyl chloride followed by intramolecular cyclization produces thiazolo[3,2-a]quinazolinone derivatives, which exhibit antimicrobial activity .
Catalytic Coupling Reactions
Recent studies highlight its utility in ruthenium-catalyzed dehydrogenative coupling reactions:
-
With 2-aminophenyl ketones or benzamides, it forms tricyclic quinazolinone derivatives under mild conditions (140°C, dioxane) .
-
These reactions avoid toxic byproducts and are scalable to gram quantities .
Biological Activity Modulation
Chemical modifications correlate with pharmacological effects:
-
Antimicrobial Activity :
Sulfone derivatives (e.g., 2-methylsulfonyl analogues) show enhanced activity against Staphylococcus aureus (MIC: 75–80 µg/mL) . -
Anti-Inflammatory Activity :
Pyrrolidinyl-acylated derivatives inhibit COX-2 with IC
values of 0.15–0.56 µM .
This compound’s reactivity profile underscores its versatility in synthetic and medicinal chemistry. Ongoing research focuses on optimizing reaction conditions and exploring novel applications in drug discovery .
Scientific Research Applications
Anticancer Activity
Quinazolines, including 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline, have been extensively studied for their anticancer properties. They are known to inhibit various kinases involved in cancer progression. Notably, derivatives have shown effectiveness against several cancer types, including breast, prostate, and lung cancers.
- Mechanism of Action : The compound's mechanism is hypothesized to involve inhibition of receptor tyrosine kinases (RTKs), which play a significant role in tumor growth and metastasis .
- Case Study : A study indicated that quinazoline derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics .
Analgesic Properties
Research has shown that quinazolines possess analgesic effects comparable to established pain relievers such as diclofenac.
- Activity Evaluation : In vivo studies reported that modifications at specific positions on the quinazoline scaffold enhanced analgesic efficacy.
- Case Study : A derivative with a pyrrolidine ring at C-3 showed analgesic activity of 65% at a dosage of 20 mg/kg, compared to 60% for diclofenac .
| Modification | Dosage (mg/kg) | Analgesic Activity (%) | Reference |
|---|---|---|---|
| Pyrrolidine at C-3 | 20 | 65 ± 0.79 | |
| Methyl group at C-2 | 20 | 62 ± 1.49 |
Anti-inflammatory Effects
Quinazolines have also been identified as potential anti-inflammatory agents.
- Mechanism : These compounds may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress.
- Case Study : A series of quinazoline derivatives were synthesized and tested for anti-inflammatory activity, showing promising results comparable to indomethacin, a standard anti-inflammatory drug .
Synthesis and Characterization
The synthesis of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline typically involves multi-step organic reactions under controlled conditions to ensure high yields. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Methylsulfanyl)-4-(morpholin-4-yl)quinazoline
- Structure : Differs at the 4-position, where morpholine (a six-membered ring with one oxygen and one nitrogen) replaces pyrrolidine.
- Molecular Formula : C₁₃H₁₅N₃OS (molar mass: 261.34 g/mol) .
- Key Differences :
- Electronic Effects : Morpholine’s oxygen atom may participate in hydrogen bonding, enhancing solubility in polar environments. Pyrrolidine’s lack of oxygen increases lipophilicity.
- Bioactivity : Morpholine derivatives often exhibit improved pharmacokinetic profiles due to balanced hydrophilicity, whereas pyrrolidine-containing compounds may better penetrate lipid membranes.
Sigma Receptor Ligands (e.g., BD 1008)
- Structure: BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) shares the pyrrolidinyl group but has a distinct non-quinazoline core .
- Key Differences: Core Structure: BD 1008’s ethylamine chain and dichlorophenyl group target sigma receptors, while the quinazoline core may favor interactions with kinases or antioxidant pathways.
Antioxidant Quinazoline Derivatives
- Examples: 2-Thioxobenzo[g]quinazoline (Compound 13): A thione-containing derivative with potent radical-scavenging activity due to its reactive sulfur atom . Quinazolinone-1,3,4-oxadiazole Conjugates (Compound 11): Exhibit enhanced antioxidant properties from the oxadiazole ring’s electron-withdrawing effects .
- Comparison with Target Compound :
- The methylsulfanyl group in 2-(methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline is less redox-active than thioxo groups, suggesting lower direct antioxidant efficacy but greater metabolic stability.
- Pyrrolidinyl’s lipophilicity may improve cellular uptake compared to polar substituents (e.g., sulfamoyl or oxadiazole groups).
Data Table: Key Structural and Functional Comparisons
*Molecular formula estimated based on structural analogy to morpholinyl derivative.
Research Findings and Implications
- Structural Flexibility : Substitutions at the 2- and 4-positions of quinazolines significantly alter electronic, solubility, and bioactivity profiles. The methylsulfanyl-pyrrolidinyl combination offers a balance between stability and membrane permeability.
- Antioxidant vs. Receptor-Targeting Roles : While thioxo derivatives excel in radical scavenging, methylsulfanyl-pyrrolidinyl quinazolines may prioritize interactions with enzymatic targets (e.g., kinases) or receptors over direct antioxidant effects .
- Pharmacological Potential: The pyrrolidinyl group’s prevalence in sigma ligands (e.g., BD 1008) suggests that 2-(methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline could be optimized for similar receptor binding, though its core structure may redirect activity .
Biological Activity
2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing a benzene ring and a pyrimidine ring. The specific structure of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline includes a methylsulfanyl group at the 2-position and a pyrrolidine moiety at the 4-position.
Synthesis Steps:
- Formation of Quinazoline Core : The synthesis typically begins with the reaction of anthranilic acid with methyl isothiocyanate, followed by cyclization to form 2-methylsulfanyl-4(3H)-quinazolinone.
- Introduction of Pyrrolidine : The pyrrolidine substituent is introduced at the 4-position through nucleophilic aromatic substitution reactions .
Biological Activity
The biological activities of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline include:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant antitumor properties. It has been shown to inhibit cell growth in various cancer cell lines, with mechanisms that may involve interference with cellular signaling pathways related to proliferation .
- Antimicrobial Properties : The compound demonstrates broad-spectrum antimicrobial activity, which has been observed in vitro against several bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .
- Interaction with Muscarinic Receptors : Research indicates that 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline targets muscarinic cholinergic receptors, which are implicated in various neurological disorders. This interaction may contribute to its pharmacological profile .
The precise mechanism through which 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of Key Enzymes : Similar compounds have been documented to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and repair .
- Modulation of Signaling Pathways : The compound may disrupt critical signaling pathways involved in cell growth and survival, particularly in cancer cells .
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline:
- Antitumor Efficacy : In vitro studies revealed that this compound significantly inhibited the proliferation of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
- Antimicrobial Testing : A series of tests demonstrated that the compound exhibited antimicrobial activity comparable to standard antibiotics like Gentamicin and Ciprofloxacin. Its effectiveness against resistant strains underscores its potential as a therapeutic agent .
- Pharmacological Profile : A comprehensive evaluation indicated that the compound's interaction with muscarinic receptors could be beneficial for conditions such as Alzheimer's disease, where cholinergic signaling is compromised .
Comparative Analysis
A comparative analysis with similar quinazoline derivatives reveals unique attributes of 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Target Receptors |
|---|---|---|---|
| 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline | High | Broad-spectrum | Muscarinic cholinergic |
| N-(2-Methoxyphenyl)-3-(1,2,4-triazol-1-ylmethyl)piperidine | Moderate | Limited | Various kinases |
| Other quinazolines | Variable | Variable | Various targets |
Q & A
Q. What are the typical synthetic routes for 2-(Methylsulfanyl)-4-(1-pyrrolidinyl)quinazoline, and what challenges arise during optimization?
The synthesis involves nucleophilic substitution at the quinazoline core. A common approach includes:
Quinazoline scaffold preparation : Starting with 4-chloroquinazoline, followed by substitution at the 4-position with pyrrolidine under reflux in anhydrous DMF .
Methylsulfanyl group introduction : Thiolation at the 2-position using sodium thiomethoxide (NaSMe) under inert conditions.
Challenges :
- Competing side reactions (e.g., over-substitution at other positions).
- Sensitivity of the methylsulfanyl group to oxidation, requiring strict control of reaction atmosphere (e.g., nitrogen purge) .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., pyrrolidine protons at δ 1.8–2.2 ppm; methylsulfanyl at δ 2.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 274.12 for CHNS) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for pyrrolidine conformation .
Advanced Research Questions
Q. What experimental strategies address contradictory bioactivity data across kinase inhibition assays?
Discrepancies often arise from:
- Assay conditions : ATP concentration variations (e.g., 1 μM vs. 10 μM ATP alters IC values).
- Kinase isoform selectivity : Use isoform-specific inhibitors as controls (e.g., EGFR-TK vs. HER2-TK assays) .
Methodological solution : - Perform parallel assays under standardized ATP levels (e.g., 5 μM) and include reference inhibitors (e.g., gefitinib for EGFR).
Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?
Focus on modifying labile groups:
- Methylsulfanyl replacement : Compare with ethylsulfanyl or sulfone derivatives to assess oxidation resistance .
- Pyrrolidine substitution : Introduce sp-hybridized substituents (e.g., piperidine) to evaluate effects on solubility and CYP450-mediated metabolism .
Data analysis : Use in vitro microsomal stability assays (human liver microsomes) to quantify half-life improvements .
Q. What in vivo models are suitable for assessing pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Rodent models : Administer 10 mg/kg intravenously to measure plasma half-life (t), volume of distribution (Vd), and clearance (CL).
- Tissue distribution : Use radiolabeled compound (e.g., C) to track accumulation in target organs (e.g., liver, brain) .
Key parameters :
| Parameter | Value (Mouse) | Method |
|---|---|---|
| t | 3.2 h | LC-MS/MS |
| Vd | 8.1 L/kg | Non-compartmental analysis |
Q. How are computational methods applied to predict off-target interactions?
- Molecular docking : Screen against kinase homology models (e.g., PDB: 1M17 for EGFR) to identify potential off-targets .
- Machine learning : Train models on ChEMBL datasets to predict ADMET properties (e.g., hERG inhibition risk) .
Data Contradiction & Validation
Q. How to resolve discrepancies in cytotoxicity data between 2D vs. 3D cell cultures?
- Experimental design :
- Compare IC in monolayer (2D) vs. spheroid (3D) models of the same cell line (e.g., HCT-116).
- Adjust for penetration barriers in 3D cultures using hypoxia markers (e.g., HIF-1α staining) .
Example data :
| Model | IC (μM) | Penetration Efficiency (%) |
|---|---|---|
| 2D | 1.8 ± 0.3 | 100 |
| 3D | 12.4 ± 1.1 | 22 |
Q. What validation steps ensure analytical method reliability for impurity profiling?
- HPLC method validation :
Notes for Methodological Rigor
- Synthetic reproducibility : Always confirm anhydrous conditions via Karl Fischer titration (<50 ppm HO) .
- Bioassay controls : Include DMSO vehicle controls (≤0.1% v/v) to exclude solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
